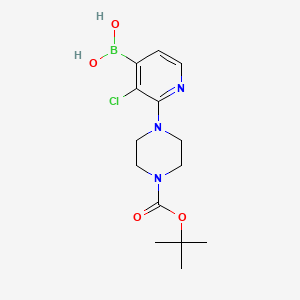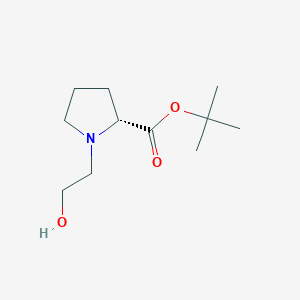
tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Asymmetric Synthesis
- Asymmetric Synthesis of Polyfluoroalkylated Prolinols : The compound has been used in the asymmetric synthesis of polyfluoroalkylated prolinols. This process involves the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, yielding high diastereoselectivities (Funabiki et al., 2008).
Synthesis and Crystal Structure Analysis
- Synthesis and Crystal Structure of Derivatives : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, has been synthesized and characterized, including X-ray diffraction studies, revealing its crystal structure and molecular arrangement (Naveen et al., 2007).
Enantioselective Nitrile Anion Cyclization
- Synthesis of N-tert-Butyl Disubstituted Pyrrolidines : The compound plays a role in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This synthesis has high yield and excellent enantiomeric excess, demonstrating its utility in creating chiral pyrrolidine structures (Chung et al., 2005).
Key Intermediate in Azasugar Synthesis
- Asymmetric Synthesis of Pyrrolidine Azasugars : A key intermediate for the synthesis of pyrrolidine azasugars has been developed starting from a derivative of the compound. This synthesis is crucial in the production of polyhydroxylated pyrrolidines, essential for azasugar production (Pei-qiang, 2011).
Synthesis of 5-Hydroxyalkyl Derivatives
- Mukaiyama Crossed-Aldol-Type Reaction : The compound is used in synthesizing 5-hydroxyalkyl derivatives through a Mukaiyama crossed-aldol-type reaction. This synthesis leads to the creation of chiral centers and demonstrates the compound's utility in complex organic reactions (Vallat et al., 2009).
Synthesis of Antiinflammatory Agents
- Creation of Antiinflammatory Compounds : Derivatives have been synthesized with potential antiinflammatory and analgesic properties. These compounds show dual inhibitory activity and could lead to new therapeutic agents (Ikuta et al., 1987).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Orientations Futures
This would involve a discussion of potential future research directions, applications, and improvements related to the compound.
Please consult a professional chemist or a reliable database for more specific information. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGTTXZREDKWEY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



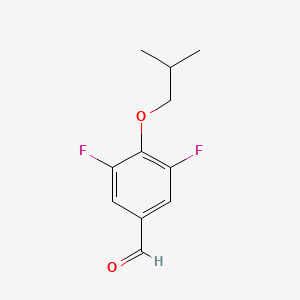
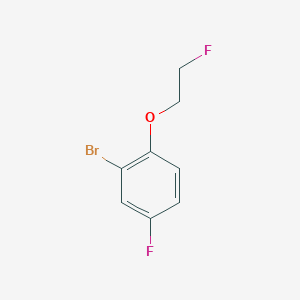
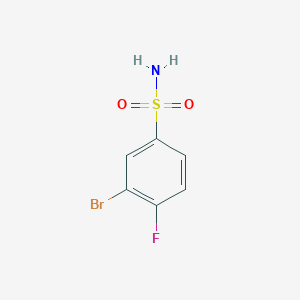
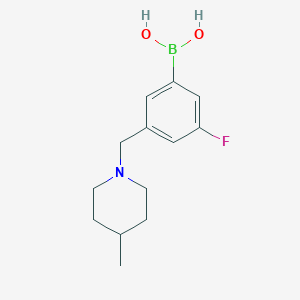
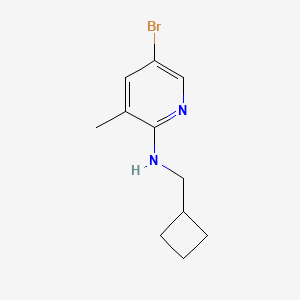
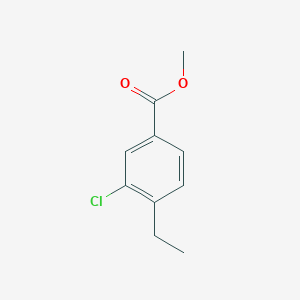
![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)
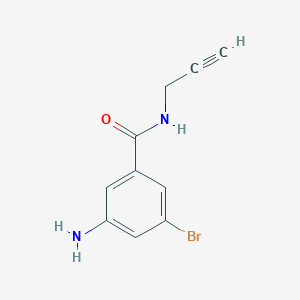
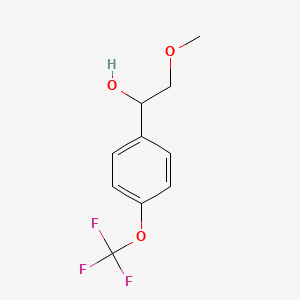
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)
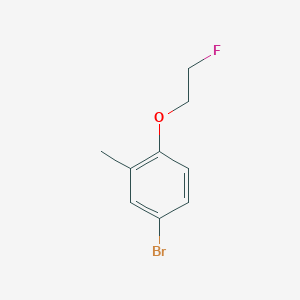
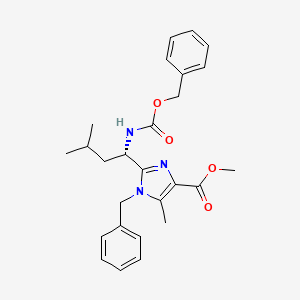
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)
